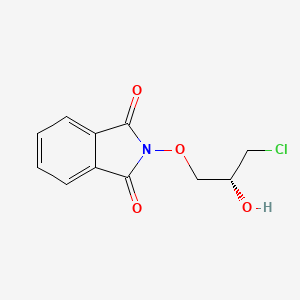
(R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is a chiral compound that features a chlorinated hydroxypropoxy group attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with isoindoline-1,3-dione and ®-3-chloro-2-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of new agrochemical compounds.
Mechanism of Action
The mechanism of action of ®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione: The racemic mixture of the compound.
Uniqueness
®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it valuable in applications where chirality is crucial, such as in the development of pharmaceuticals.
Properties
Molecular Formula |
C11H10ClNO4 |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
2-[(2R)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1 |
InChI Key |
SGHASOCVCWTLCE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@H](CCl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
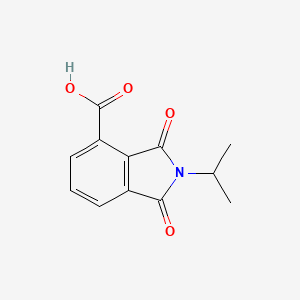
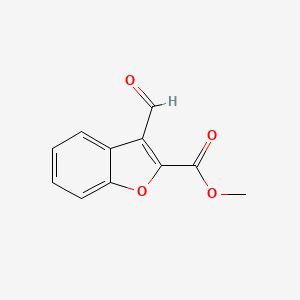
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
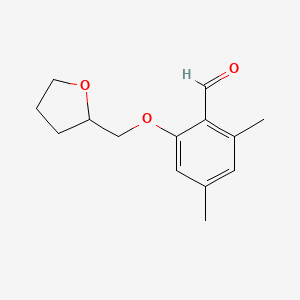
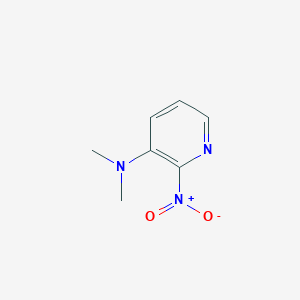
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
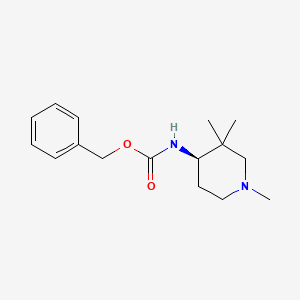
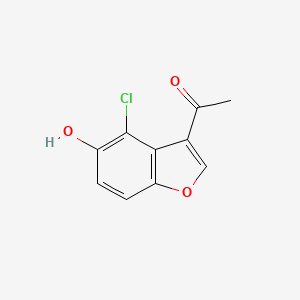

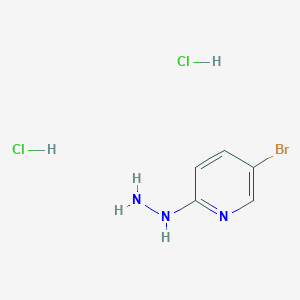
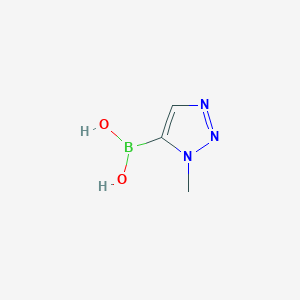
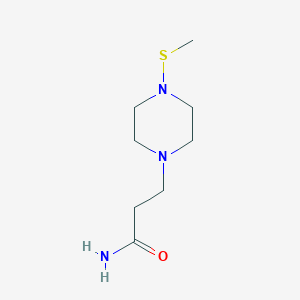
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
